N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
Description
N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 3-fluorophenyl group and a thiophene-2-sulfonamide moiety. The pyrrolidinone ring introduces conformational rigidity, while the fluorine atom on the phenyl group may enhance metabolic stability and bioavailability compared to non-fluorinated analogs. The thiophene sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S2/c15-10-3-1-4-12(7-10)17-9-11(8-13(17)18)16-22(19,20)14-5-2-6-21-14/h1-7,11,16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMLJJAFXIWRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.
Attachment of the Thiophene Sulfonamide Moiety: The thiophene sulfonamide group is typically introduced through a sulfonation reaction, where thiophene is treated with a sulfonating agent such as chlorosulfonic acid, followed by reaction with an amine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities with related compounds from the literature:
Key Observations:
- Core Structures: The target compound’s pyrrolidinone core differs from phthalimides (rigid, planar) , indoles (aromatic heterocycle) , and oxazolidines (5-membered ring with oxygen/nitrogen) .
- Halogen Effects : The 3-fluorophenyl group may offer superior metabolic stability compared to chlorine in 3-chloro-N-phenyl-phthalimide and the 5-chloro substituent in the indole derivative . Fluorine’s electronegativity and small size enhance lipophilicity without steric hindrance.
- Sulfonamide Variations : The thiophene-2-sulfonamide group in the target compound contrasts with the indole-adjacent sulfonamide in and the thioamide in EU patent compounds . Sulfonamides generally exhibit higher polarity and hydrogen-bonding capacity than thioamides.
Physicochemical and Reactivity Insights
- Electron-Withdrawing Groups: The 3-fluorophenyl group’s electron-withdrawing nature may stabilize the pyrrolidinone ring, reducing susceptibility to hydrolysis compared to non-fluorinated analogs.
- Steric Considerations : The indole-based sulfonamide in incorporates bulky iodine and allyl groups, which may limit membrane permeability compared to the target compound’s compact fluorophenyl substituent.
- Sulfur Functionality : The pyrazole derivative’s sulfanyl group is less polar than a sulfonamide, suggesting differences in solubility and target interaction profiles.
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety, with a 3-fluorophenyl substituent that enhances its chemical properties. The unique structure of this compound positions it as a candidate for therapeutic applications due to its ability to interact with biological targets effectively.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.4 g/mol. The presence of the fluorine atom is significant as it can influence both the biological activity and pharmacokinetic properties of the compound.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 905686-98-8 |
While the precise mechanism of action for this compound remains largely unexplored, sulfonamides are known to exhibit various functionalities depending on their structure. They often act as enzyme inhibitors, particularly by mimicking natural substrates, which allows them to interact with specific enzymes or receptors. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions, making them valuable in therapeutic contexts.
Biological Activities
Research indicates that compounds containing sulfonamide groups can exhibit antibacterial, antiviral, and anticancer properties. The sulfonamide moiety in this compound may facilitate binding to active sites of enzymes, potentially leading to inhibition or modulation of their activity. For instance, sulfonamides are known for their antibacterial properties by inhibiting bacterial folic acid synthesis.
Potential Applications
Given its structural characteristics and biological activity, this compound could be developed into a lead compound for new drugs targeting bacterial infections or other diseases influenced by enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
